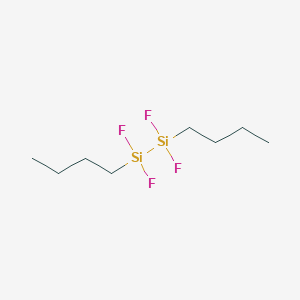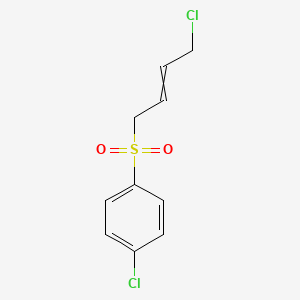
1-Chloro-4-(4-chlorobut-2-ene-1-sulfonyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-4-(4-chlorobut-2-ene-1-sulfonyl)benzene is an organic compound that belongs to the class of sulfonyl chlorides This compound is characterized by the presence of a benzene ring substituted with a chloro group and a sulfonyl group attached to a 4-chlorobut-2-ene chain
Vorbereitungsmethoden
The synthesis of 1-Chloro-4-(4-chlorobut-2-ene-1-sulfonyl)benzene typically involves multiple steps. One common method includes the chlorination of butadiene to produce 1,4-dichlorobut-2-ene, which is then reacted with benzene sulfonyl chloride under specific conditions to yield the desired product . The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Analyse Chemischer Reaktionen
1-Chloro-4-(4-chlorobut-2-ene-1-sulfonyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted by nucleophiles such as amines or alcohols, leading to the formation of sulfonamide or sulfonate derivatives.
Oxidation Reactions: The compound can be oxidized to form sulfone derivatives.
Reduction Reactions: Reduction of the sulfonyl group can lead to the formation of thiol derivatives. Common reagents used in these reactions include sodium hydroxide, hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Chloro-4-(4-chlorobut-2-ene-1-sulfonyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein modification due to its reactive sulfonyl chloride group.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 1-Chloro-4-(4-chlorobut-2-ene-1-sulfonyl)benzene involves its reactive sulfonyl chloride group, which can form covalent bonds with nucleophilic sites on proteins or other molecules. This reactivity allows the compound to modify the function of enzymes or proteins by forming stable sulfonamide or sulfonate linkages. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophilic sites present in the target molecules.
Vergleich Mit ähnlichen Verbindungen
1-Chloro-4-(4-chlorobut-2-ene-1-sulfonyl)benzene can be compared with other similar compounds, such as:
1,4-Dichlorobut-2-ene: This compound is an intermediate in the synthesis of chloroprene and has similar reactivity due to the presence of chloro groups.
4-Chlorobut-1-ene: This compound is structurally similar but lacks the sulfonyl chloride group, making it less reactive in certain applications.
Benzene, 1,1’-sulfonylbis[4-chloro-]: This compound has two benzene rings connected by a sulfonyl group and is used in the production of specialty chemicals.
The uniqueness of this compound lies in its combination of a reactive sulfonyl chloride group with a chloro-substituted butene chain, providing a versatile intermediate for various chemical reactions and applications.
Eigenschaften
CAS-Nummer |
916902-18-6 |
|---|---|
Molekularformel |
C10H10Cl2O2S |
Molekulargewicht |
265.16 g/mol |
IUPAC-Name |
1-chloro-4-(4-chlorobut-2-enylsulfonyl)benzene |
InChI |
InChI=1S/C10H10Cl2O2S/c11-7-1-2-8-15(13,14)10-5-3-9(12)4-6-10/h1-6H,7-8H2 |
InChI-Schlüssel |
XVAFGVTYBSNDLV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1S(=O)(=O)CC=CCCl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 4-[(2-aminoethyl)carbamoyl]-3-methoxybenzoate](/img/structure/B12614294.png)
![(Bicyclo[4.2.0]oct-2-en-7-ylidene)hydrazine](/img/structure/B12614299.png)
![2-([1,1'-Biphenyl]-4-yl)-N-{[3,5-bis(benzyloxy)phenyl]methyl}acetamide](/img/structure/B12614305.png)
![2,3-Dimethyl-7-phenyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione](/img/structure/B12614328.png)
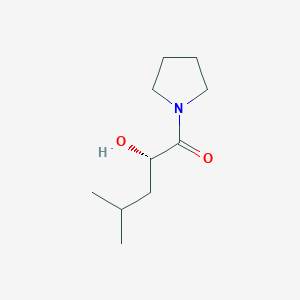
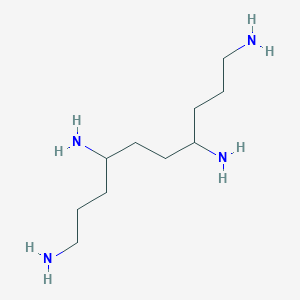
![1-Acetyl-N-[2-(4-chlorophenoxy)phenyl]piperidine-4-carboxamide](/img/structure/B12614353.png)
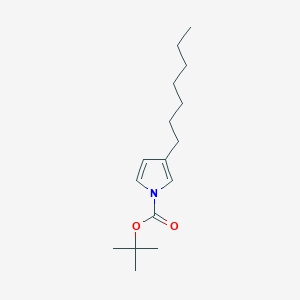
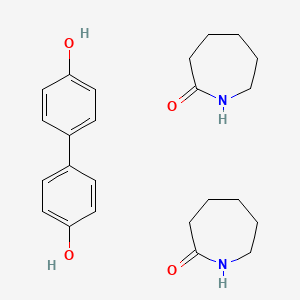
amino}oxidanide](/img/structure/B12614371.png)
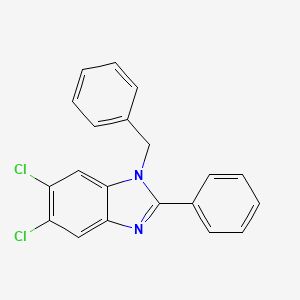
![5-(3,4-dimethoxyphenyl)-N-[(1R)-1-phenylethyl]pyrazin-2-amine](/img/structure/B12614378.png)
![(2S)-2-[[3,5-bis[[[(1S)-1-carboxy-3-methylbutyl]amino]methyl]phenyl]methylamino]-4-methylpentanoic acid](/img/structure/B12614379.png)
